N-(Benzoyloxy)-N,3-dimethylpent-4-enamide
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Overview
Description
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a benzoyloxy group attached to an amide, with a dimethylpent-4-enamide backbone. The presence of both benzoyloxy and amide functionalities makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzoyloxy)-N,3-dimethylpent-4-enamide typically involves the direct N–O bond formation via the oxidation of amines with benzoyl peroxide. This method is efficient and avoids undesirable C–N bond formation, which can be a common side reaction . The reaction conditions often include a significant amount of water in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield . The reaction is applicable to a wide range of amine substrates, making it a versatile method for synthesizing this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of benzoyl peroxide as an oxidizing agent and the optimization of reaction parameters such as temperature, solvent, and catalyst concentration are crucial for achieving high yields and purity. The process is designed to be simple, mild, and free from the need for an inert atmosphere, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis-(benzoyloxy) derivatives.
Reduction: Reduction reactions can convert the benzoyloxy group to hydroxylamine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different amide derivatives.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
The major products formed from these reactions include bis-(benzoyloxy) derivatives, hydroxylamine derivatives, and various substituted amides.
Scientific Research Applications
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Benzoyloxy)-N,3-dimethylpent-4-enamide involves the formation of reactive intermediates, such as benzoyloxy radicals, upon cleavage of the peroxide bond. These radicals can interact with various molecular targets, leading to the formation of hydroxylamine and other derivatives . The compound’s effects are mediated through its interaction with enzymes and proteins, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(Benzoyloxy)amines: These compounds share the benzoyloxy group and are used as intermediates in the synthesis of amines, amides, and hydroxamic acids.
Hydroxamic Acids: These derivatives are known for their strong metal ion chelating properties and biological activities.
Benzamides: Similar in structure, benzamides are widely used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
N-(Benzoyloxy)-N,3-dimethylpent-4-enamide is unique due to its specific combination of benzoyloxy and amide functionalities, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and potential for modification make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
212577-86-1 |
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Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
[methyl(3-methylpent-4-enoyl)amino] benzoate |
InChI |
InChI=1S/C14H17NO3/c1-4-11(2)10-13(16)15(3)18-14(17)12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3 |
InChI Key |
NRVHQOAIROIKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N(C)OC(=O)C1=CC=CC=C1)C=C |
Origin of Product |
United States |
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